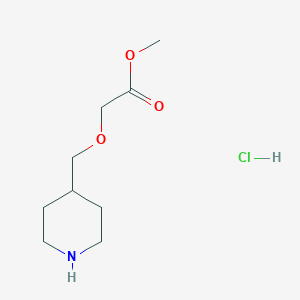
Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride” is a chemical compound with the Inchi Code 1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H . It is also known as "methyl 2-methoxy-2- (piperidin-4-yl)acetate hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code 1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H . This indicates that the compound consists of a methyl group (CH3-) attached to an acetate group (CH2COO-) which is further connected to a piperidin-4-ylmethoxy group .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. The reactions would depend on the conditions and reagents used .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 223.7 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Neuropharmacology and Parkinson's Disease
Research has explored the neuropharmacological implications of compounds similar to Methyl 2-(piperidin-4-ylmethoxy)acetate hydrochloride. For example, studies have investigated substances leading to parkinsonism when used illicitly, indicating the neurotoxic potential of certain compounds on dopaminergic systems in the brain. The identification of these effects has profound implications for understanding neurodegenerative diseases like Parkinson's Disease and developing strategies for their management and treatment (Langston et al., 1983).
2. Hepatotoxicity and Metabolism
The study of hepatotoxic effects and metabolic pathways of various compounds, including those structurally related to Methyl 2-(piperidin-4-ylmethoxy)acetate hydrochloride, provides insights into the safety profile and biological interactions of new pharmacological agents. An example includes research on 1-methyl-4-piperidyl-bis(p-chlorophenoxy)-acetate and its association with liver toxicity, emphasizing the importance of metabolic studies in drug development and safety evaluation (Bochner et al., 1973).
3. Pharmacokinetics and Drug Metabolism
Investigations into the pharmacokinetics and metabolism of novel compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, offer valuable information for understanding how drugs are processed by the body. These studies are crucial for identifying the routes of elimination, metabolic products, and potential interactions with other substances, guiding the optimization of dosing regimens and minimizing adverse effects (Renzulli et al., 2011).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZRLBQQHQQPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2601301.png)
![4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B2601302.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2601305.png)
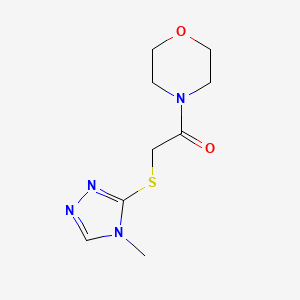
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601307.png)

![6-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2601313.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2601314.png)

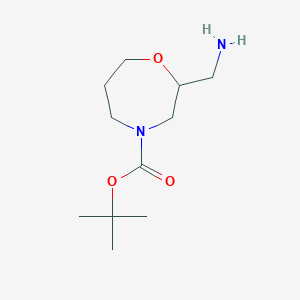
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2601318.png)
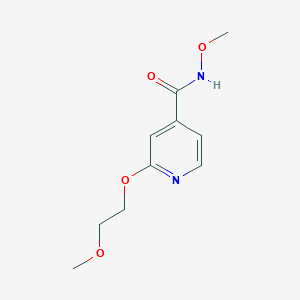
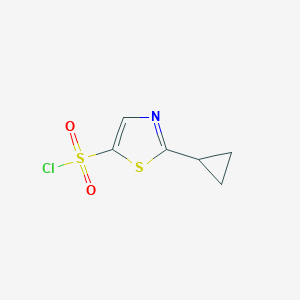
![3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2601321.png)
